3-(Morpholin-3-yl)benzonitrile
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Overview
Description
3-(Morpholin-3-yl)benzonitrile is an organic compound with the molecular formula C11H12N2O. It is a derivative of benzonitrile, where a morpholine ring is attached to the benzene ring at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-3-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions usually include heating the mixture to a temperature of around 100-120°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-(Morpholin-3-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Morpholin-3-yl)benzonitrile involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The nitrile group can also participate in binding interactions with proteins and other biomolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(Morpholin-2-yl)benzonitrile
- 3-(Morpholin-4-yl)benzonitrile
- 4-(Morpholin-3-yl)benzonitrile
Uniqueness
3-(Morpholin-3-yl)benzonitrile is unique due to the specific position of the morpholine ring on the benzene ring. This positional isomerism can lead to different chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-morpholin-3-ylbenzonitrile |
InChI |
InChI=1S/C11H12N2O/c12-7-9-2-1-3-10(6-9)11-8-14-5-4-13-11/h1-3,6,11,13H,4-5,8H2 |
InChI Key |
REVQUVGZQKOQRY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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